3,4-Dinitrotoluene
Overview
Description
3,4-Dinitrotoluene is a yellow crystalline compound with the molecular formula C7H6N2O4. It is one of the six isomers of dinitrotoluene, where the methyl group is meta to one nitro group and para to the other . This compound is virtually insoluble in water but dissolves in most organic solvents .
Mechanism of Action
Target of Action
3,4-Dinitrotoluene (3,4-DNT) is a nitroaromatic compound that primarily targets the liver . It has been shown to cause a range of effects from anemia and hypercholesterolemia to testicular atrophy .
Mode of Action
The compound interacts with its targets through a process of nitro-reduction . This process involves the reduction of the nitro groups in the compound, leading to the formation of amines .
Biochemical Pathways
The affected pathways include the NRF2-mediated oxidative stress response, aryl hydrocarbon receptor signaling, LPS/IL-1 mediated inhibition of RXR function, xenobiotic metabolism signaling, and metabolism of xenobiotics by cytochrome P450 . One biological process common to all compounds, lipid metabolism, is found to be impacted both at the transcriptional and lipid production level .
Pharmacokinetics
3,4-DNT is virtually insoluble in water but dissolves in most organic solvents . This property affects its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
The molecular and cellular effects of 3,4-DNT’s action include hematotoxicity followed by hepatotoxicity . Chronic exposure to 3,4-DNT may result in organ damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-DNT. It is expected to remain in water for long periods due to its relatively low volatility and moderate water solubility . It can be degraded by light, oxygen, or biota . Its use in manufacturing munitions, polyurethane foams, and other chemical products has contributed to extensive soil and groundwater contamination .
Biochemical Analysis
Biochemical Properties
3,4-Dinitrotoluene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been shown to interact with the enzyme dioxygenase, which plays a crucial role in its metabolic degradation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to cause a range of effects from anemia and hypercholesterolemia to testicular atrophy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it undergoes dioxygenase-catalyzed meta-cleavage and subsequent degradation to compounds that enter dissimilatory pathways of the cell .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it can produce adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are essential. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dinitrotoluene is typically synthesized through the nitration of toluene. The process involves the use of a nitrating mixture comprising nitric acid and sulfuric acid. The nitration reaction is carried out in a two-phase medium, and the organic and aqueous phases are separated . The nitration of mononitrotoluene using a nitrating mixture with a controlled water content results in the formation of dinitrotoluene isomers, including this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the double nitration of toluene. This process is not selective, resulting in a mixture of dinitrotoluene isomers. The ratio between 2,4-Dinitrotoluene and 2,6-Dinitrotoluene is typically 4:1, with other isomers like this compound present as impurities .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dinitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxyl group, forming dinitrobenzoic acid.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromic acid.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Reduction: 3,4-Diaminotoluene.
Oxidation: 3,4-Dinitrobenzoic acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3,4-Dinitrotoluene is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other chemical compounds.
Biology: It is used in studies related to the toxicity and environmental impact of nitroaromatic compounds.
Medicine: Research on its effects on cellular processes and potential therapeutic applications.
Industry: It is used as a standard in gas chromatography-mass spectrometry (GC-MS) experiments and in the study of solubility in different solvents
Comparison with Similar Compounds
- 2,3-Dinitrotoluene
- 2,4-Dinitrotoluene
- 2,5-Dinitrotoluene
- 2,6-Dinitrotoluene
- 3,5-Dinitrotoluene
Comparison: 3,4-Dinitrotoluene is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and physical properties. Compared to 2,4-Dinitrotoluene, which is the most common isomer, this compound has different solubility and reactivity characteristics . Its unique structure makes it valuable in specific industrial and research applications.
Properties
IUPAC Name |
4-methyl-1,2-dinitrobenzene | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYDMNPNDHRJQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4, Array | |
Record name | 3,4-DINITROTOLUENE | |
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DSSTOX Substance ID |
DTXSID8027240 | |
Record name | 3,4-Dinitrotoluene | |
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Molecular Weight |
182.13 g/mol | |
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Physical Description |
3,4-dinitrotoluene appears as yellow to red solid or heated liquid with a slight odor. Solidifies in cool water. Solid and liquid sink in water. (USCG, 1999), Yellow solid; ]ICSC] Yellow to red solid with a mild odor; [CHRIS] Yellow crystalline solid; [Sigma-Aldrich MSDS], YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
336.9 °C /extrapolated/ | |
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Flash Point |
404 °F (est.) (USCG, 1999), 404 °F (Closed cup), 207 °C c.c. | |
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Solubility |
Soluble in ethanol and carbon disulfide; slightly soluble in chloroform, In water, 179 mg/L at 25 °C, Solubility in water: very poor | |
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Density |
1.2594 at 231.8 °F (USCG, 1999) - Denser than water; will sink, 1.2594 g/cu cm at 111 °C, Relative density (water = 1): 1.26 (liquid) | |
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Vapor Density |
6.28 (Air = 1), Relative vapor density (air = 1): 6.28 | |
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Vapor Pressure |
0.000397 [mmHg], 3.50X10-4 mm Hg at 25 °C /extrapolated/ | |
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Color/Form |
Yellow needles from carbon disulfide, ... Red solid | |
CAS No. |
610-39-9 | |
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Melting Point |
141.8 °F (USCG, 1999), 58.0 °C, 58 °C | |
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Retrosynthesis Analysis
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